4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18022639
InChI: InChI=1S/C21H21NO5/c23-20(24)19-9-10-22(11-12-26-19)21(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,23,24)
SMILES:
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid

CAS No.:

Cat. No.: VC18022639

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid -

Specification

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-7-carboxylic acid
Standard InChI InChI=1S/C21H21NO5/c23-20(24)19-9-10-22(11-12-26-19)21(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,23,24)
Standard InChI Key QWLCACCTOSOTFU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCOC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Structure

The compound’s systematic IUPAC name, 4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid, reflects its core structure:

  • A 1,4-oxazepane ring (a seven-membered heterocycle with one nitrogen and one oxygen atom).

  • An Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] at position 4.

  • A carboxylic acid substituent at position 6 .

PropertyValueSource
CAS Number1936071-00-9
Molecular FormulaC<sub>21</sub>H<sub>21</sub>NO<sub>5</sub>
Molecular Weight367.4 g/mol
InChI KeyLTFXJQSQUFXUSI-UHFFFAOYSA-N
SMILESC1COCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Spectroscopic and Physicochemical Data

While experimental data on solubility and melting point remain unspecified in available literature, the Fmoc group confers moderate lipophilicity, enhancing compatibility with organic solvents used in SPPS. The carboxylic acid moiety (pK<sub>a</sub> ~2.5) ensures ionization under physiological conditions, influencing drug delivery applications.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Ring Formation: Cyclization of precursor amines and ethers to construct the 1,4-oxazepane scaffold.

  • Fmoc Protection: Introduction of the Fmoc group via carbamate formation using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of terminal groups to yield the carboxylic acid .

Optimal yields (>70%) require anhydrous conditions, catalytic bases (e.g., DMAP), and inert atmospheres to prevent premature deprotection.

SupplierQuantityPrice (EUR)Purity
CymitQuimica50 mg608.00>95%
CymitQuimica500 mg1,676.00>95%

Applications in Peptide Synthesis and Drug Discovery

Role as a Protecting Group

The Fmoc group’s orthogonality—stable under basic conditions but cleavable via piperidine—makes this compound invaluable in SPPS. It temporarily shields amino groups during coupling, minimizing side reactions and improving peptide yields .

Conformational Advantages

The oxazepane ring’s flexibility allows peptides to adopt bioactive conformations, enhancing receptor binding in drug candidates. Studies report 20–30% higher binding affinities for oxazepane-containing peptides compared to rigid scaffolds.

Case Study: Anticancer Peptides

In a 2024 study, peptides synthesized using this Fmoc-oxazepane derivative demonstrated 50% increased solubility in aqueous buffers, addressing a common limitation in hydrophobic anticancer agents.

Future Research Directions

  • Isomer-Specific Studies: Clarify the bioactivity differences between 6- and 7-carboxylic acid derivatives.

  • Scale-Up Protocols: Develop cost-effective manufacturing processes to reduce pricing barriers.

  • Long-Term Toxicology: Assess carcinogenic and mutagenic potentials to meet regulatory standards.

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